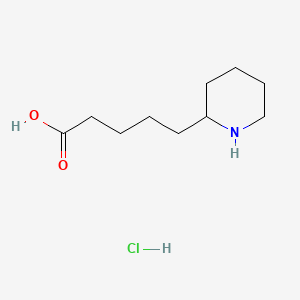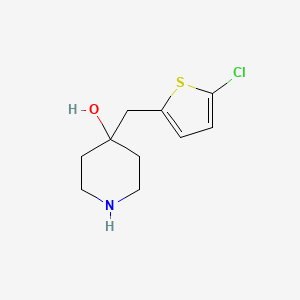
(2S)-2-azidobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-azidobutane is an organic compound that belongs to the class of azides Azides are characterized by the presence of the azido group (-N₃), which is known for its high reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-azidobutane typically involves the substitution of a suitable leaving group with an azide ion. One common method is the reaction of (2S)-2-bromobutane with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. Safety measures are crucial due to the explosive nature of azides.
化学反应分析
Types of Reactions
(2S)-2-azidobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different compounds.
Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃) in DMF.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products
Substitution: Various substituted butanes.
Reduction: (2S)-2-aminobutane.
Cycloaddition: 1,2,3-triazoles.
科学研究应用
(2S)-2-azidobutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Utilized in the preparation of polymers and other materials with specific properties.
Biology and Medicine: Investigated for its potential use in drug development and as a building block for biologically active compounds.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-2-azidobutane is primarily based on the reactivity of the azido group. The azido group can undergo various transformations, leading to the formation of different products. These transformations often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules.
相似化合物的比较
Similar Compounds
(2S)-2-bromobutane: Similar structure but with a bromine atom instead of an azido group.
(2S)-2-aminobutane: The azido group is replaced by an amine group.
(2S)-2-chlorobutane: Similar structure but with a chlorine atom instead of an azido group.
Uniqueness
(2S)-2-azidobutane is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C4H9N3 |
|---|---|
分子量 |
99.13 g/mol |
IUPAC 名称 |
(2S)-2-azidobutane |
InChI |
InChI=1S/C4H9N3/c1-3-4(2)6-7-5/h4H,3H2,1-2H3/t4-/m0/s1 |
InChI 键 |
WOAFFPVHLXPFEG-BYPYZUCNSA-N |
手性 SMILES |
CC[C@H](C)N=[N+]=[N-] |
规范 SMILES |
CCC(C)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butylN-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]carbamate](/img/structure/B15319105.png)
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine](/img/structure/B15319117.png)






![(1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol](/img/structure/B15319158.png)
![Ethyl 4-{[(4-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15319168.png)




